molecular formula C23H21N5O2 B2914383 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1796969-73-7

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2914383
CAS No.: 1796969-73-7
M. Wt: 399.454
InChI Key: DNDJRBZPSZFHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic small molecule designed for research applications, integrating two pharmaceutically significant heterocyclic scaffolds: a pyrazole and a 1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and role as a bioisostere for ester and amide functionalities. Compounds featuring this nucleus have demonstrated a wide range of biological activities, including antimicrobial properties . The 3-cyclopropyl substitution on the oxadiazole ring may influence the molecule's lipophilicity and metabolic profile. The core of the molecule is a 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses a remarkable diversity of biological activities . Well-known drugs such as the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity agent rimonabant contain this nucleus, underscoring its therapeutic potential . The specific substitution pattern on the pyrazole ring in this compound is likely to be a key determinant of its interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action, binding affinity, and potential applications in cellular or biochemical assays.

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-28-20(14-19(26-28)15-7-3-2-4-8-15)23(29)24-18-10-6-5-9-17(18)13-21-25-22(27-30-21)16-11-12-16/h2-10,14,16H,11-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJRBZPSZFHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that incorporates multiple functional groups, including an oxadiazole ring known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

C21H22N4O2\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_2

This structure features a pyrazole core linked to a phenyl group and an oxadiazole moiety, which significantly contributes to its biological activity.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets. The presence of the cyclopropyl group and the specific substitution patterns on the phenyl and pyrazole rings suggest potential interactions with:

  • Enzymes : Such as histone deacetylases (HDAC), thymidylate synthase, and carbonic anhydrases.
  • Receptors : Including protein tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4).

These interactions can lead to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, derivatives demonstrated IC50 values ranging from 1.143 µM to 9.27 µM against renal cancer cell lines and ovarian adenocarcinoma .
CompoundCell LineIC50 (µM)
Compound AOVXF 8992.76
Compound BPXF 17529.27
Compound CRXF 4861.143

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Oxadiazole derivatives have been reported to inhibit cyclooxygenases (COX), which play a crucial role in inflammatory processes .

Antimicrobial Activity

Research indicates that oxadiazole-containing compounds exhibit antimicrobial properties against various pathogens. This includes efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Case Studies

Several studies have reported on the synthesis and biological evaluation of oxadiazole derivatives:

  • Study on Anticancer Properties : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against a panel of human tumor cell lines. The study found that modifications in the oxadiazole structure could enhance cytotoxicity significantly .
  • Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce inflammation markers in vitro .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3e in share the pyrazole-carboxamide scaffold but differ in substituents:

  • 3a : Phenyl groups at both pyrazole and aryl positions.
  • 3d : Fluorine substitution on the aryl ring.
  • Target Compound: Cyclopropyl-oxadiazole substituent instead of halogens or cyano groups.
Property Target Compound 3a () 3d ()
Molecular Weight ~392 g/mol 403.1 g/mol 421.0 g/mol
Substituents Cyclopropyl-oxadiazole Chlorine, phenyl Fluorine, phenyl
Melting Point Not reported 133–135°C 181–183°C
Yield Not reported 68% 71%

Key Differences :

  • Fluorine in 3d increases electronegativity, which could enhance binding to polar targets but reduce metabolic stability compared to cyclopropyl .

Oxadiazole-Containing Analogues (–13)

Compounds in and –13 feature oxadiazole rings but differ in substitution patterns:

  • : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.
  • : Urea-linked oxadiazole-methylphenyl derivative.
Property Target Compound Compound Compound
Core Structure Pyrazole-oxadiazole Pyrazole-oxadiazole Urea-oxadiazole
Functional Group Carboxamide Trifluoromethylphenyl Urea
Molecular Weight ~392 g/mol ~350 g/mol 378.4 g/mol

Key Differences :

  • The urea linker in offers stronger hydrogen-bonding capacity than the carboxamide in the target compound, which may influence target selectivity .

Thienyl/Isoxazole Derivatives ()

Compounds like 45 and 50 in contain thienylmethylthio or isoxazole groups instead of oxadiazole.

Property Target Compound Compound 45 ()
Heterocycle 1,2,4-Oxadiazole 1,2,4-Oxadiazole
Substituent Cyclopropyl Methyl
Linker Carboxamide Benzamide

Key Differences :

  • Benzamide linkers () may exhibit different pharmacokinetic profiles compared to carboxamides due to altered hydrolysis rates .

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group in the target compound likely increases logP compared to halogenated analogues (e.g., 3d) but reduces it relative to trifluoromethyl-containing compounds ().
  • Solubility : The carboxamide linker improves aqueous solubility compared to urea derivatives () due to reduced molecular rigidity .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization begins with selecting efficient coupling reagents (e.g., K2_2CO3_3 in DMF for alkylation steps, as in ) and monitoring intermediates via TLC/HPLC. Cyclocondensation of precursors, such as ethyl acetoacetate with phenylhydrazine derivatives ( ), can be enhanced by controlling reaction time (12-24 hrs) and temperature (80-100°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Yield improvements (≥70%) are achievable by optimizing stoichiometry (1:1.1 molar ratios) and inert atmospheres (N2_2) to prevent oxidation .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for pyrazole (δ 6.5-7.5 ppm), oxadiazole (δ 8.0-8.5 ppm), and cyclopropyl (δ 0.5-1.5 ppm) groups.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and aromatic C-H stretching (~3050 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., ’s thiazole derivative analysis). Use single-crystal diffraction (Mo-Kα radiation) to validate stereochemistry .

Advanced: How should discrepancies in biological activity data across assays be addressed?

Methodological Answer:
Contradictions arise from assay conditions (e.g., cell lines, enzyme isoforms). Standardize protocols:

  • Use isogenic cell lines (e.g., HEK293 vs. HepG2) to compare target specificity.
  • Validate results via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Apply statistical tools (ANOVA, p-value <0.05) and dose-response curves (IC50_{50}/EC50_{50} comparisons) to identify outliers. Cross-reference with molecular docking (e.g., AutoDock Vina in ) to correlate activity with binding poses .

Advanced: What strategies are effective for SAR studies on the pyrazole-oxadiazole core?

Methodological Answer:

  • Substitution Patterns : Replace cyclopropyl with cycloheptyl () or introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability.
  • Bioisosteric Replacement : Swap oxadiazole with 1,2,4-triazole () to modulate solubility.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict activity cliffs. Synthesize derivatives (≥20 analogs) and test in enzyme inhibition assays (e.g., kinase panels) .

Advanced: What in vitro models assess metabolic stability and degradation pathways?

Methodological Answer:

  • Liver Microsomes : Incubate compound (1-10 µM) with human/rat microsomes (37°C, NADPH). Monitor via LC-MS/MS for half-life (t1/2_{1/2}) and intrinsic clearance.
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify isoform-specific interactions.
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions; analyze by HPLC-DAD for degradation products .

Basic: How can solubility challenges in aqueous buffers be addressed?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1%) or cyclodextrin inclusion complexes (e.g., HP-β-CD).
  • Salt Formation : Synthesize hydrochloride or sodium salts via acid/base titration.
  • Prodrug Design : Introduce phosphate esters ( ) for enhanced solubility, cleaved in vivo by phosphatases .

Advanced: What computational methods elucidate the mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS, 100 ns) to assess binding stability.
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using Discovery Studio.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target proteins (e.g., kinases) to predict resistance .

Advanced: What analytical techniques identify degradation products under stress conditions?

Methodological Answer:

  • LC-HRMS : Use Q-TOF/MS (ESI+) to detect fragments (e.g., m/z shifts indicating hydrolysis).
  • NMR Spectroscopy : Compare stressed vs. unstressed samples for new peaks (e.g., δ 10-12 ppm for aldehydes).
  • Accelerated Stability Testing : Store at 40°C/75% RH (ICH guidelines) and monitor degradation kinetics .

Basic: How is enantiomeric purity determined using chiral chromatography?

Methodological Answer:

  • Chiral Stationary Phases : Use Chiralpak AD-H or OD-H columns (hexane:isopropanol 90:10, 1 mL/min).
  • Detection : Monitor UV absorption (220-260 nm) and calculate enantiomeric excess (ee%) via peak area ratios.
  • Validation : Compare retention times with racemic mixtures and enantiopure standards .

Advanced: What in vitro models are recommended for preliminary toxicology screening?

Methodological Answer:

  • hERG Inhibition : Patch-clamp assays (IC50_{50} <10 µM indicates cardiotoxicity risk).
  • Ames Test : Use TA98/Salmonella strains (±S9 metabolic activation) to assess mutagenicity.
  • Cytotoxicity : MTT assays in HepG2 and HEK293 cells (48 hrs exposure, CC50_{50} >100 µM desirable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.